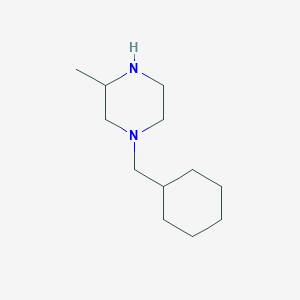

1-(Cyclohexylmethyl)-3-methylpiperazine

CAS No.: 1339077-78-9

Cat. No.: VC2681453

Molecular Formula: C12H24N2

Molecular Weight: 196.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339077-78-9 |

|---|---|

| Molecular Formula | C12H24N2 |

| Molecular Weight | 196.33 g/mol |

| IUPAC Name | 1-(cyclohexylmethyl)-3-methylpiperazine |

| Standard InChI | InChI=1S/C12H24N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h11-13H,2-10H2,1H3 |

| Standard InChI Key | BJQGWYRXMVYOMP-UHFFFAOYSA-N |

| SMILES | CC1CN(CCN1)CC2CCCCC2 |

| Canonical SMILES | CC1CN(CCN1)CC2CCCCC2 |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

1-(Cyclohexylmethyl)-3-methylpiperazine features a six-membered piperazine ring with two nitrogen atoms at the 1 and 4 positions. The molecule contains a cyclohexylmethyl substituent attached to one nitrogen atom and a methyl group at the carbon in position 3, creating a chiral center. The molecular formula is C12H24N2, corresponding to a molecular weight of approximately 196.34 g/mol.

Physical and Chemical Properties

Table 1. Physical and Chemical Properties of 1-(Cyclohexylmethyl)-3-methylpiperazine

The compound exhibits characteristic basicity due to the presence of the secondary and tertiary nitrogen atoms in the piperazine ring. The chiral center at position 3 means the compound can exist as either (R) or (S) enantiomers, with potentially different biological activities and properties.

Synthesis Methods

Direct Alkylation Approach

The synthesis of 1-(Cyclohexylmethyl)-3-methylpiperazine can be achieved through selective alkylation of 3-methylpiperazine with cyclohexylmethyl halide. This approach typically requires careful control of reaction conditions to ensure mono-substitution.

A common synthetic route involves:

-

Reaction of 3-methylpiperazine with cyclohexylmethyl bromide

-

Use of an appropriate base (e.g., potassium carbonate)

-

Reaction in polar aprotic solvents such as DMF or acetonitrile

-

Purification by column chromatography or recrystallization

Protection-Deprotection Strategy

For achieving selective N-alkylation, a protection-deprotection strategy can be employed:

-

Protection of one nitrogen of 3-methylpiperazine with a tert-butyloxycarbonyl (Boc) group

-

Alkylation of the free nitrogen with cyclohexylmethyl halide

-

Deprotection of the Boc group using acid (TFA or HCl)

This approach has been documented for similar piperazine derivatives and provides good control over regioselectivity .

Table 2. Synthesis Conditions for Related N-substituted Piperazines

Stereochemistry and Isomerism

Stereoisomers

The methyl substituent at position 3 creates a stereogenic center, resulting in two possible stereoisomers:

-

(R)-1-(Cyclohexylmethyl)-3-methylpiperazine

-

(S)-1-(Cyclohexylmethyl)-3-methylpiperazine

These enantiomers may exhibit different biological activities and physical properties. Stereoselective synthesis methods can be employed to obtain the desired enantiomer, often involving chiral catalysts or starting materials .

Conformational Analysis

Pharmacological Properties and Applications

Receptor Interactions

Piperazine derivatives are known to interact with various biological receptors. While specific data for 1-(Cyclohexylmethyl)-3-methylpiperazine is limited, structurally similar compounds have demonstrated activity at:

-

Serotonin receptors (5-HT)

-

Dopamine receptors

-

Ion channels

-

Cannabinoid receptors

The lipophilic cyclohexylmethyl group likely enhances membrane permeability and blood-brain barrier penetration, potentially conferring CNS activity.

Structure-Activity Relationships

Table 3. Structure-Activity Relationships in Related Piperazine Derivatives

| Structural Feature | Pharmacological Effect | Potential Application |

|---|---|---|

| N-Cyclohexylmethyl substitution | Enhanced lipophilicity and BBB penetration | CNS-active compounds |

| 3-Methyl substitution | Increased receptor selectivity | Targeted therapeutic agents |

| Stereochemistry at position 3 | Differential receptor binding | Precision medicine approaches |

| Piperazine ring | Hydrogen bond acceptor/donor properties | Various receptor interactions |

Research Applications

1-(Cyclohexylmethyl)-3-methylpiperazine has potential utility in:

-

Medicinal chemistry as a building block for drug discovery

-

Chemical biology for probing receptor function

-

Material science for creating specialized polymers and supramolecular assemblies

-

As a chemical intermediate in organic synthesis

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of 1-(Cyclohexylmethyl)-3-methylpiperazine can be confirmed using various NMR techniques. Characteristic signals in the 1H NMR spectrum would include:

-

Methyl group protons (doublet) at approximately δ 0.9-1.1 ppm

-

Cyclohexyl ring protons at δ 1.0-2.0 ppm

-

Methylene protons adjacent to nitrogen at δ 2.2-2.6 ppm

-

Piperazine ring protons at δ 2.3-3.5 ppm

13C NMR would show characteristic signals for the methyl carbon (15-20 ppm), cyclohexyl carbons (25-35 ppm), and carbons adjacent to nitrogen atoms (45-55 ppm).

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 196 (M+) corresponding to the molecular formula C12H24N2. Fragmentation patterns would likely include loss of the cyclohexylmethyl group and characteristic fragments of the piperazine ring .

HPLC Analysis

High-performance liquid chromatography can be used for both analysis and purification of 1-(Cyclohexylmethyl)-3-methylpiperazine. Typical conditions might include:

-

Reverse-phase column (C18)

-

Mobile phase: acetonitrile/buffer with pH adjustment

-

UV detection at 210-220 nm

-

Mass spectrometric detection for enhanced sensitivity and specificity

GC-MS Analysis

Gas chromatography-mass spectrometry has been successfully applied to analyze piperazine derivatives and could be used for 1-(Cyclohexylmethyl)-3-methylpiperazine . Derivatization techniques such as acetylation may improve chromatographic behavior.

Comparative Analysis with Structural Analogs

Structural Comparison with Related Compounds

Table 5. Comparison of 1-(Cyclohexylmethyl)-3-methylpiperazine with Structural Analogs

| Compound | Key Structural Difference | Potential Impact on Properties |

|---|---|---|

| 1-(Cyclohexylmethyl)piperazine | Lacks 3-methyl group | Decreased steric hindrance, different receptor binding profile |

| (S)-1-Boc-3-methylpiperazine | Different N-substituent (Boc vs. cyclohexylmethyl) | Different lipophilicity, used as synthetic intermediate |

| 1-(Cyclohexylmethyl)-3-methylpiperidin-1-ium | Piperidine vs. piperazine ring | Different basicity, hydrogen bonding properties |

| 1-(Cyclohexylcarbonyl)-3-methylpiperidine | Contains amide linkage instead of amine | Different stability, conformation, and receptor binding |

Functional Group Effects

The presence of the methyl group at position 3 introduces:

-

Steric effects that influence conformation and receptor binding

-

Increased lipophilicity compared to unmethylated analogs

-

A chiral center that enables stereochemical diversity

The cyclohexylmethyl substituent contributes:

-

Enhanced lipophilicity

-

Conformational flexibility

-

Potential for hydrophobic interactions with biological targets

Future Research Directions

Medicinal Chemistry Applications

Future research might explore:

-

Development of stereoselective synthesis methods for obtaining pure enantiomers

-

Investigation of receptor selectivity profiles of the different stereoisomers

-

Design of functionalized derivatives for specific therapeutic targets

-

Exploration as scaffolds for fragment-based drug discovery

Material Science Applications

Potential directions include:

-

Investigation as building blocks for supramolecular assemblies

-

Development of functional materials with specific recognition properties

-

Incorporation into polymer systems for controlled release applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume